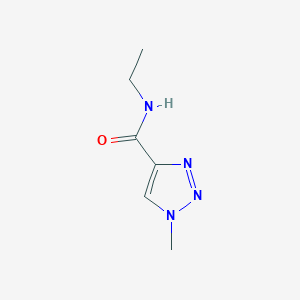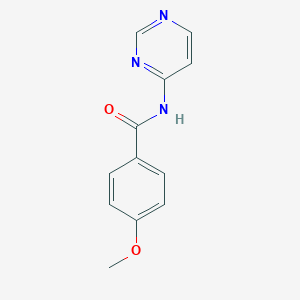![molecular formula C14H16FNO3 B6638735 2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)
2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid, also known as FCPR or CPP-115, is a drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. Inhibition of this enzyme leads to an increase in GABA levels, which can have a range of effects on brain function and behavior.
作用机制
2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a range of effects on brain function and behavior. GABA is the primary inhibitory neurotransmitter in the brain and is involved in a range of processes, including anxiety, sleep, and motor control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, and more research is needed to fully understand the mechanisms underlying its effects. Studies have shown that this compound can increase GABA levels in the brain, which can lead to reduced anxiety, improved sleep, and decreased motor activity. This compound has also been shown to have anticonvulsant effects, which may be related to its ability to increase GABA levels.
实验室实验的优点和局限性
One of the main advantages of 2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid for lab experiments is its specificity for GABA aminotransferase. This means that it can be used to selectively manipulate GABA levels in the brain, without affecting other neurotransmitters. However, this compound is a relatively new compound, and more research is needed to fully understand its effects and potential limitations.
未来方向
There are several potential future directions for research on 2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid. One area of interest is in the development of new drugs that target GABA aminotransferase, which may have potential as treatments for addiction, epilepsy, and other neurological disorders. Another area of research is in the development of new methods for synthesizing this compound, which may improve yield and purity. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, including its long-term effects on brain function and behavior.
合成方法
The synthesis of 2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid involves several steps, including the reaction of 4-fluorophenylcyclobutane-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-3-fluoropropionic acid to yield this compound. The synthesis of this compound has been well documented in the literature, and several modifications to the original method have been proposed to improve yield and purity.
科学研究应用
2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid has been studied extensively for its potential therapeutic applications in a range of neurological and psychiatric disorders. One of the most promising areas of research is in the treatment of addiction, particularly cocaine addiction. Studies have shown that this compound can reduce cocaine self-administration in rats and may have potential as a treatment for cocaine addiction in humans.
This compound has also been investigated for its potential use in the treatment of epilepsy, anxiety disorders, and depression. In animal models, this compound has been shown to have anticonvulsant and anxiolytic effects, and it may have potential as a new class of antidepressant drug.
属性
IUPAC Name |
2-[[1-(4-fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-9(12(17)18)16-13(19)14(7-2-8-14)10-3-5-11(15)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJPRIGZYHSDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1(CCC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

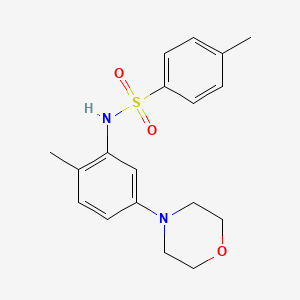


![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)
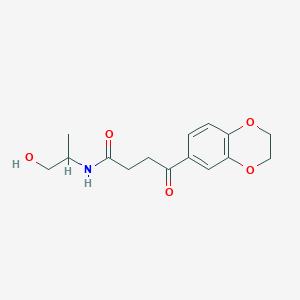
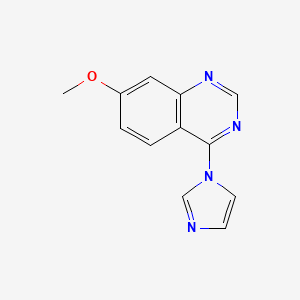

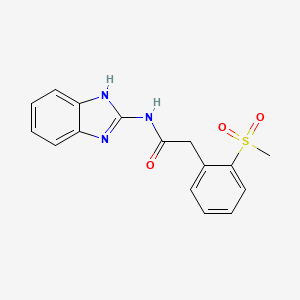
![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)
